{2-Methyl-2-[2-(propylsulfanyl)ethyl]-1,3-dioxolan-4-YL}methanol
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Overview
Description
{2-Methyl-2-[2-(propylsulfanyl)ethyl]-1,3-dioxolan-4-YL}methanol is an organic compound that features a dioxolane ring substituted with a propylsulfanyl group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of {2-Methyl-2-[2-(propylsulfanyl)ethyl]-1,3-dioxolan-4-YL}methanol can be achieved through a multi-step process. One common method involves the reaction of 2-methyl-1,3-dioxolane with a propylsulfanyl ethyl halide under basic conditions to form the desired product. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the dioxolane, facilitating nucleophilic substitution.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve scalability.
Types of Reactions:
Oxidation: The hydroxymethyl group in this compound can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can undergo reduction reactions, particularly at the sulfanyl group, to form the corresponding thiol or sulfide.
Substitution: The dioxolane ring can participate in nucleophilic substitution reactions, where the hydroxymethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, potassium permanganate, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride for reducing the sulfanyl group.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Thiols or sulfides.
Substitution: Various substituted dioxolane derivatives.
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Acts as a building block for the preparation of polymers and other materials.
Biology:
- Potential applications in the development of biologically active compounds.
- May serve as a precursor for the synthesis of enzyme inhibitors or other bioactive molecules.
Medicine:
- Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
- May exhibit pharmacological properties that could be harnessed for medical applications.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
- May be employed in the formulation of coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism of action of {2-Methyl-2-[2-(propylsulfanyl)ethyl]-1,3-dioxolan-4-YL}methanol is largely dependent on its functional groups and their interactions with molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions, while the sulfanyl group can engage in redox reactions. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways.
Molecular Targets and Pathways:
- The compound may interact with enzymes or receptors through its hydroxymethyl and sulfanyl groups.
- It can modulate redox-sensitive pathways and influence cellular processes such as signal transduction and metabolism.
Comparison with Similar Compounds
2-Methyl-2-[2-(methylsulfanyl)ethyl]-1,3-dioxolan-4-YL}methanol: Similar structure but with a methylsulfanyl group instead of a propylsulfanyl group.
2-Methyl-2-[2-(ethylsulfanyl)ethyl]-1,3-dioxolan-4-YL}methanol: Similar structure but with an ethylsulfanyl group instead of a propylsulfanyl group.
Uniqueness:
- The presence of the propylsulfanyl group in {2-Methyl-2-[2-(propylsulfanyl)ethyl]-1,3-dioxolan-4-YL}methanol imparts distinct chemical and physical properties compared to its analogs.
- The longer alkyl chain in the propylsulfanyl group may influence the compound’s solubility, reactivity, and interactions with other molecules.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
93072-59-4 |
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Molecular Formula |
C10H20O3S |
Molecular Weight |
220.33 g/mol |
IUPAC Name |
[2-methyl-2-(2-propylsulfanylethyl)-1,3-dioxolan-4-yl]methanol |
InChI |
InChI=1S/C10H20O3S/c1-3-5-14-6-4-10(2)12-8-9(7-11)13-10/h9,11H,3-8H2,1-2H3 |
InChI Key |
TYGNTNYJFOYXCE-UHFFFAOYSA-N |
Canonical SMILES |
CCCSCCC1(OCC(O1)CO)C |
Origin of Product |
United States |
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